4H-thieno[3,2-c]chromene-2-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
4H-thieno[3,2-c]chromene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-14-12(15)10-5-7-6-16-9-4-2-1-3-8(9)11(7)17-10/h1-5H,6,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNAEHIZFMTJEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)SC(=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391002 | |
| Record name | 4H-Thieno[3,2-c][1]benzopyran-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-40-2 | |
| Record name | 4H-Thieno[3,2-c][1]benzopyran-2-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Thieno[3,2-c][1]benzopyran-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of the 4H-Thieno[3,2-c]chromene Core
The foundational 4H-thieno[3,2-c]chromene structure is primarily assembled through cyclization reactions that form the central pyran ring, fusing the thiophene (B33073) and benzene (B151609) moieties. Key precursors for these syntheses are typically substituted thiophenes bearing an aryloxy group.
A significant method for constructing the 4H-thieno[3,2-c]chromene skeleton is through palladium-catalyzed intramolecular C-C bond formation. This approach is an efficient alternative to older methods, offering tolerance to various functional groups and proceeding under relatively mild conditions. researchgate.net
The synthesis starts with the iodination of 4-chloromethylthiophene-2-carbaldehyde using N-iodosuccinimide (NIS) under solvent-free conditions to produce 4-chloromethyl-5-iodothiophene-2-carbaldehyde. researchgate.net This intermediate is then reacted with various phenols to yield 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes. The crucial cyclization step involves treating these precursors with a palladium catalyst, which facilitates an intramolecular arylation to form the desired 4H-thieno[3,2-c]chromene-2-carbaldehydes. researchgate.netresearchgate.net This reaction effectively creates the pyran ring by connecting the thiophene and aryl rings. researchgate.net
Table 1: Palladium-Catalyzed Synthesis of 4H-Thieno[3,2-c]chromene-2-carbaldehydes
| Precursor | Catalyst | Conditions | Product | Yield (%) |
|---|
Photochemical cyclization presents a superior alternative for the synthesis of the 4H-thieno[3,2-c]chromene core, often providing higher yields compared to palladium-catalyzed methods. crossref.org This strategy avoids the need for potentially toxic and expensive metal catalysts. mdpi.com
In this route, precursors such as 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehydes are dissolved in a suitable solvent like acetonitrile (B52724) and irradiated with UV light (e.g., at 254 nm). crossref.org The UV radiation initiates a ring-closure reaction, leading to the formation of substituted 4H-thieno[3,2-c]chromene-2-carbaldehydes in high yields. crossref.org This clean and efficient method is valuable for preparing these compounds, which can serve as covert marking pigments due to their photophysical properties. crossref.org
Table 2: Photochemical Synthesis of a 4H-Thieno[3,2-c]chromene Derivative
| Precursor | Conditions | Product | Yield (%) |
|---|
Multi-component reactions (MCRs) are highly efficient, atom-economical processes where three or more reactants combine in a single step to form a complex product. nih.govarabjchem.org Various MCRs have been developed for the synthesis of the broader chromene family, which are foundational to understanding potential thienochromene synthesis. nih.govsigmaaldrich.com
A common MCR for 4H-chromenes involves the one-pot condensation of an aldehyde, malononitrile, and a phenol (B47542) or a 1,3-dicarbonyl compound like dimedone. mdpi.comarabjchem.org These reactions are often facilitated by a catalyst, which can range from basic catalysts like piperidine (B6355638) or DBU to nano-particle catalysts such as nano ZnO, under various conditions including reflux in ethanol (B145695) or even solvent-free grinding. mdpi.comarabjchem.org These methods provide rapid access to a diverse library of chromene derivatives. For example, dihydropyrano[3,2-c]chromenes can be synthesized via a three-component reaction of an aromatic aldehyde, malononitrile, and 4-hydroxycoumarin. sigmaaldrich.com Such strategies highlight the versatility of MCRs in building complex heterocyclic systems. arabjchem.orgnih.govsigmaaldrich.com
Derivatization and Functionalization at the 2-Carbohydrazide Position
The primary synthetic routes typically yield the 4H-thieno[3,2-c]chromene core with a carbaldehyde group at the 2-position. This aldehyde is a versatile handle for further functionalization to obtain the target carbohydrazide (B1668358).
The conversion of the 2-formyl group into a 2-carbohydrazide is a standard multi-step transformation. A common pathway involves the initial oxidation of the aldehyde to a carboxylic acid ester, such as ethyl 4H-thieno[3,2-c]chromene-2-carboxylate. sigmaaldrich.com
This ester can then be readily converted into the corresponding carbohydrazide. The reaction is typically achieved by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. nih.gov This nucleophilic acyl substitution reaction replaces the ethoxy group of the ester with a hydrazinyl group (-NHNH2), yielding the final 4H-thieno[3,2-c]chromene-2-carbohydrazide. This carbohydrazide is a key intermediate for synthesizing a variety of other heterocyclic derivatives. nih.gov
The carbohydrazide functional group is a valuable synthon, particularly for its ability to undergo condensation reactions with aldehydes to form hydrazones (specifically, N'-arylidene derivatives). researchgate.netnih.gov
In a typical procedure, this compound is reacted with a selected aromatic aldehyde in a solvent such as ethanol or acetic acid, often with heating under reflux. researchgate.netnih.gov A catalytic amount of a base like piperidine may be added to facilitate the reaction. nih.gov This condensation reaction forms a new C=N bond, linking the carbohydrazide to the aryl group of the aldehyde and yielding the corresponding N'-arylidene-4H-thieno[3,2-c]chromene-2-carbohydrazide. This reaction allows for significant molecular diversification, as a wide variety of aromatic and heterocyclic aldehydes can be used. researchgate.netnih.gov
Table 3: Synthesis of N'-Arylidene-2-oxo-2H-chromene-3-carbohydrazides (Analogous Reaction)
| Hydrazide | Aldehyde | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2-Oxo-2H-chromene-3-carbohydrazide | Benzaldehyde | EtOH, Piperidine (cat.), Reflux | N'-Benzylidene-2-oxo-2H-chromene-3-carbohydrazide | 87% nih.gov |
| 2-Oxo-2H-chromene-3-carbohydrazide | 4-Methoxybenzaldehyde | EtOH, Piperidine (cat.), Reflux | N'-(4-Methoxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide | 90% nih.gov |
Regioselective Chemical Reactions of the 4H-Thieno[3,2-c]chromene Scaffold
The 4H-thieno[3,2-c]chromene system is an electron-rich heterocyclic structure. The fusion of the thiophene ring, the pyran ring, and a benzene ring results in a unique electronic distribution that dictates the regioselectivity of its chemical reactions. The sulfur atom in the thiophene ring and the oxygen atom in the pyran ring both act as powerful electron-donating groups, activating the scaffold towards electrophilic attack. Conversely, these heteroatoms and the benzylic C4 position represent sites susceptible to oxidation, while the double bond within the pyran ring is a target for reduction.
Electrophilic Substitution Patterns
While specific studies on the electrophilic substitution of this compound are not extensively documented, the reactivity can be predicted based on the fundamental principles of thiophene chemistry. The thiophene ring is significantly more activated towards electrophilic substitution than the benzene ring.
In the 4H-thieno[3,2-c]chromene scaffold, the thiophene portion has two positions available for substitution: C2 and C3. The positions alpha to the sulfur atom (C2 and C3a) are the most electronically activated. Since the C2 position is occupied by the carbohydrazide group in the title compound and the C3a position is a bridgehead atom, the most probable site for electrophilic attack is the C3 position. This position is beta to the pyran-ring fusion but alpha to the sulfur atom, making it the most nucleophilic center.
This regioselectivity is supported by studies on precursors used in the synthesis of the thieno[3,2-c]chromene system. For instance, the iodination of 4-chloromethylthiophene-2-carbaldehyde with N-iodosuccinimide (NIS) occurs at the C5 position, which is the available position alpha to the sulfur atom. researchgate.net This precursor is then used to construct the final fused ring system, where this position corresponds to C3. researchgate.net
Therefore, common electrophilic substitution reactions such as halogenation, nitration, and formylation are expected to proceed with high regioselectivity at the C3 position.
Interactive Table 1: Predicted Electrophilic Substitution Reactions on the 4H-Thieno[3,2-c]chromene Scaffold
| Reaction Type | Reagent(s) | Predicted Product | Predicted Position of Substitution |
| Bromination | N-Bromosuccinimide (NBS) in DMF | 3-Bromo-4H-thieno[3,2-c]chromene derivative | C3 |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4H-thieno[3,2-c]chromene derivative | C3 |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | 3-Formyl-4H-thieno[3,2-c]chromene derivative | C3 |
| Iodination | N-Iodosuccinimide (NIS) | 3-Iodo-4H-thieno[3,2-c]chromene derivative | C3 |
Oxidation and Reduction Pathways
The oxidation and reduction of the 4H-thieno[3,2-c]chromene scaffold can occur at several sites, including the thiophene sulfur, the pyran ring, and the benzylic C4 position.
Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation. Treatment with controlled amounts of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), would likely yield the corresponding sulfoxide (B87167) (S-oxide). Further oxidation under stronger conditions would lead to the formation of the sulfone (S,S-dioxide). This transformation significantly alters the electronic properties of the ring system, withdrawing electron density and deactivating it towards further electrophilic substitution.
Additionally, the benzylic C4 methylene (B1212753) bridge is a potential site for oxidation, which could lead to the formation of a carbonyl group at this position, yielding a thienochromen-4-one derivative.
Reduction: Catalytic hydrogenation represents the most probable reduction pathway for the 4H-thieno[3,2-c]chromene scaffold. The C3a-C9b double bond within the dihydropyran ring is the most likely site to be reduced. Using catalysts like palladium on carbon (Pd/C) with a hydrogen atmosphere would saturate this bond, leading to the formation of the 2,3,3a,9b-tetrahydro-4H-thieno[3,2-c]chromene structure. Indeed, synthetic methods have been developed to produce these tetrahydro derivatives, confirming the accessibility of this reduced scaffold. researchgate.netbohrium.com The carbohydrazide functional group at the C2 position is generally stable under these hydrogenation conditions.
Interactive Table 2: Plausible Oxidation and Reduction Pathways for the 4H-Thieno[3,2-c]chromene Scaffold
| Transformation | Reagent(s) | Plausible Product | Site of Reaction |
| Oxidation | |||
| Sulfoxide Formation | m-CPBA (1 equiv.) | 4H-thieno[3,2-c]chromene-8,8-dioxide derivative | Thiophene Sulfur |
| Sulfone Formation | m-CPBA (2 equiv.) or H₂O₂/AcOH | 4H-thieno[3,2-c]chromene-8,8-dioxide derivative | Thiophene Sulfur |
| Benzylic Oxidation | CrO₃ or other strong oxidants | Thieno[3,2-c]chromen-4-one derivative | C4 Methylene Group |
| Reduction | |||
| Ring Hydrogenation | H₂, Pd/C | 2,3,3a,9b-Tetrahydro-4H-thieno[3,2-c]chromene derivative | C3a-C9b Double Bond |
Structural Elucidation and Advanced Spectroscopic Characterization of Synthesized Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4H-thieno[3,2-c]chromene-2-carbohydrazide, ¹H NMR, ¹³C NMR, and 2D NMR experiments are instrumental in confirming its intricate heterocyclic structure.
¹H NMR Spectroscopy:
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the chromene and thiophene (B33073) rings, the methylene (B1212753) protons of the 4H-pyran ring, and the protons of the carbohydrazide (B1668358) moiety.
The aromatic protons on the benzene (B151609) ring of the chromene system typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.0 ppm. The specific splitting patterns depend on their substitution and coupling with adjacent protons. The proton on the thiophene ring is expected to appear as a singlet in the aromatic region. A key feature is the signal for the methylene protons (H-4) of the dihydropyran ring, which would likely appear as a singlet at approximately δ 4.0-5.0 ppm. The protons of the hydrazide group (-CONHNH₂) would give rise to broad singlets that are exchangeable with D₂O. The NH proton of the amide is expected to be the most downfield, while the NH₂ protons would appear further upfield.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (Chromene) | 7.0 - 8.0 | Multiplet |
| Thiophene-H | 7.2 - 7.8 | Singlet |
| 4H-CH₂ | 4.0 - 5.0 | Singlet |
| CONH | 9.0 - 10.0 | Broad Singlet |
| NH₂ | 4.0 - 5.0 | Broad Singlet |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy:
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The spectrum for this compound would display distinct signals for each unique carbon atom.
The carbonyl carbon of the hydrazide group is expected to be the most downfield signal, typically in the range of δ 160-170 ppm. The sp²-hybridized carbons of the aromatic and thiophene rings will appear between δ 110 and 160 ppm. The sp³-hybridized methylene carbon (C-4) of the pyran ring would be found in the upfield region, likely around δ 30-40 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbohydrazide) | 160 - 170 |
| Aromatic/Thiophene C | 110 - 160 |
| 4H-C H₂ | 30 - 40 |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
2D NMR Spectroscopy:
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish definitive structural assignments. A COSY spectrum would reveal correlations between coupled protons, for example, within the aromatic spin systems of the chromene moiety. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals observed in the ¹H and ¹³C NMR spectra. For instance, the signal for the C-4 carbon can be definitively linked to its attached methylene protons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
The most prominent peaks would include the N-H stretching vibrations of the primary amine (NH₂) and secondary amide (NH) groups of the hydrazide moiety, which typically appear as one or two sharp bands in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group is expected to produce a strong absorption band around 1640-1680 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the chromene ether linkage would likely be observed in the 1000-1300 cm⁻¹ range.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amide & Amine) | Stretching | 3200 - 3400 |
| C=O (Amide) | Stretching | 1640 - 1680 |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-O-C (Ether) | Stretching | 1000 - 1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.
The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact molecular weight of the compound. The fragmentation pattern would likely involve the loss of the hydrazide side chain and cleavage of the heterocyclic rings, providing further evidence for the proposed structure.
X-ray Crystallography (if applicable for solid-state structure determination)
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique would unequivocally confirm the connectivity of the atoms and the stereochemistry of the 4H-pyran ring. While no specific X-ray crystallographic data for the title compound is currently available in the literature, studies on other 4H-chromene derivatives have confirmed their characteristic structural features. researchgate.net
Biological Activity and Pharmacological Potential Through Pre Clinical Evaluation
In Vitro Anti-proliferative Effects against Cancer Cell Lines
Derivatives of the 4H-chromene and thienochromene core have demonstrated significant anti-proliferative effects across a variety of human cancer cell lines. These compounds have been investigated for their cytotoxic potential and their ability to interfere with cellular growth mechanisms.
Numerous studies have quantified the cytotoxic effects of thienochromene and chromene derivatives using assays that determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀).
A series of novel chromene derivatives (4a-e) displayed potent cytotoxicity with IC₅₀ values in the nanomolar range against melanoma and prostate cancer cell lines. nih.gov Specifically, compounds 4a and 4b were effective against both taxol-resistant and parental prostate cancer cell lines, as well as the A375 melanoma cell line. nih.gov The chromene compound 4e showed remarkable activity against four human glioma cell lines, with a particularly low IC₅₀ of 7.4 nM against the A172 glioma cell line. nih.gov
Further research into 2-amino-3-cyano-4-(aryl)-7-methoxy-4H-chromene compounds (2A-C and 2F) also revealed robust antiproliferative activities against several human cancer cell lines, with IC₅₀ values in the low nanomolar range. nih.gov Similarly, newly synthesized chromene derivatives incorporating azo dyes, such as compounds 4a, 4b, and 4c, exhibited significant antiproliferative activity against three cell lines with an IC₅₀ range of 0.3 to 2 µg/mL. nih.gov Other research has also highlighted the anticancer potential of various chromene derivatives against cell lines like HCT-116, MCF-7, and HepG-2. frontiersin.org
Table 1: Cytotoxicity of Chromene Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ Value | Source |
|---|---|---|---|
| Chromene 4e | A172 (Glioma) | 7.4 nM | nih.gov |
| Chromene 4a | A375 (Melanoma) | 0.13 µM | nih.gov |
| Chromene 4b | A375 (Melanoma) | 0.14 µM | nih.gov |
| Chromene 4a | Taxol-resistant Prostate Cancer | 0.19 µM | nih.gov |
| Chromene 4b | Taxol-resistant Prostate Cancer | 0.21 µM | nih.gov |
| Compound 4a, 4b, 4c | Various | 0.3-2 µg/mL | nih.gov |
| Compound 12, 13 | HCT-116, MCF-7, HepG-2 | 0.3-2 µg/mL | frontiersin.org |
| Compound 59 | Various | 0.7-3.0 µg/mL | frontiersin.org |
| Compound 60 | Various | 0.8-1.4 µg/mL | frontiersin.org |
| Compound 61 | HCT-116, HepG-2, A-549, MCF-7 | 1.08–2.42 µg/mL | frontiersin.org |
The anticancer activity of thienochromene derivatives is often linked to their ability to modulate key cellular pathways involved in cell proliferation and survival. One of the well-documented mechanisms for 4-aryl-4H-chromenes is the induction of apoptosis. nih.gov Some compounds have been reported to induce apoptosis through the inhibition of tubulin polymerization. nih.gov
For instance, while chromene 4e was found to be a potent cytotoxic agent, it was only a weak inhibitor of tubulin polymerization, suggesting that other, as-yet-unidentified mechanisms contribute to its anticancer activity. nih.gov Other 4-arylchromene derivatives have been shown to cause substantial disruption of microtubules, leading to a G2/M phase cell-cycle arrest. nih.gov Compound 14, a 4H-chromene analog, was found to reduce cell proliferation by arresting cells in the G2/M phase. frontiersin.org
Furthermore, some chromene derivatives have been identified as potent inhibitors of the transcription factor MYB, a proto-oncogene implicated in the development of various cancers. nih.gov The dysregulated phosphatidylinositol-3-kinase (PI3K)-Akt-mammalian target of rapamycin (B549165) (mTOR) signaling pathway is another target for chromene scaffolds. researchgate.net The induction of elevated reactive oxygen species (ROS) generation in breast cancer cells is another mechanism through which these compounds exert their anti-proliferative effects. rsc.org
Antimicrobial Activities
The 4H-thieno[3,2-c]chromene scaffold and its analogs have been evaluated for their efficacy against a range of microbial pathogens, demonstrating both antibacterial and antifungal properties.
Derivatives of chromene have shown notable activity against Gram-positive bacteria. For example, a series of 1H-1,2,3-triazole-tethered-4H-chromene-containing D-glucose conjugates exhibited minimum inhibitory concentration (MIC) values in the range of 1.56 to 6.25 μM against Bacillus subtilis and Staphylococcus aureus. frontiersin.org Another study reported that newly synthesized 3-cyano-4H-chromene derivatives were more effective against Gram-positive bacteria than Gram-negative bacteria, with significant activity observed against Staphylococcus aureus. nih.gov
Derivatives of 2-oxo-2H-chromene-3-carbohydrazide have also been synthesized and evaluated for their antimicrobial properties. researchgate.net Certain compounds from this series showed significant inhibition against S. aureus and E. coli. researchgate.net The antibacterial activity of various chromene derivatives has been documented against a spectrum of bacteria, including those that are multidrug-resistant. nih.gov
Table 2: Antibacterial Activity of Chromene Derivatives
| Compound Class | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| 1H-1,2,3-triazole-tethered-4H-chromenes (72c, 72d, 72e) | Bacillus subtilis | 1.56 - 6.25 µM | frontiersin.org |
| 1H-1,2,3-triazole-tethered-4H-chromenes (72a, 72d, 72e) | Staphylococcus aureus | - | frontiersin.org |
| Azo chromophores (4b, 4c, 13e, 13i) | Various | 0.007 - 3.9 µg/mL | nih.gov |
The antifungal potential of this class of compounds has also been explored. Thieno[3,2-b]pyridine derivatives, a related scaffold, have demonstrated notable efficacy against various fungi. mdpi.com For example, compounds I-1, I-7, and I-14 showed good antifungal activity against Cercospora arachidicola, with inhibition rates of 89%, 89%, and 81%, respectively. mdpi.com
Derivatives of 2-oxo-2H-chromene-3-carbohydrazide have shown significant inhibition against Candida albicans. researchgate.net Additionally, 3-cyano-4H-chromene derivatives displayed interesting antifungal activity against Fusarium sp. and Fusarium oxysporum. nih.gov
Enzyme Inhibition Studies
The 4H-thieno[3,2-c]chromene framework has been identified as a promising scaffold for the development of enzyme inhibitors. A notable example is the development of small molecule inhibitors of Notum Pectinacetylesterase based on the 4H-thieno[3,2-c]chromene structure. nih.gov Researchers have developed structure-activity relationships (SAR) for these inhibitors, leading to the identification of highly potent compounds. nih.gov
Furthermore, derivatives of the related thieno[3,2-c]pyrazol-3-amine scaffold have been designed and synthesized as potent inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), an enzyme implicated in Alzheimer's disease. nih.gov One derivative, compound 16b, was identified as a potent GSK-3β inhibitor with an IC₅₀ of 3.1 nM. nih.gov Derivatives of 4-Oxo-4H-furo[2,3-h]chromene have also been explored as inhibitors of cholinesterases. nih.gov Other studies have reported on quinazoline-linked compounds that act as potent and selective inhibitors of human carbonic anhydrase isoforms IX and XII. researchgate.net
Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Derivatives of the related pyrano[3,2-c]chromene scaffold have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer's disease. In one study, a series of optically active pyrano[3,2-c]chromenes were tested, revealing that some compounds displayed potent inhibition of AChE. rsc.org Specifically, compounds designated as 4n and 4p were identified as significant inhibitors. rsc.org The research highlighted that the (S)-enantiomers were generally more potent than their (R)-enantiomer counterparts, suggesting a specific stereochemical requirement for binding to the active site of the enzyme. rsc.org Molecular modeling studies were also employed to understand this observed enantioselective discrimination by AChE. rsc.org
Another study investigated O-aromatic N,N-disubstituted carbamates and thiocarbamates, which are known for their cholinesterase inhibitory activity. While not thieno-chromenes, these structures provide context for cholinesterase inhibition. For instance, 2-(phenylcarbamoyl)phenyl diphenylcarbamate was found to be a potent butyrylcholinesterase (BChE) inhibitor with an IC₅₀ value of 1.60 µM. mdpi.com The most effective AChE inhibitor from this series was O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate , with an IC₅₀ of 38.98 µM. mdpi.com These findings underscore the potential of chromene-like and carbamate (B1207046) structures in designing cholinesterase inhibitors.
Table 1: Cholinesterase Inhibitory Activity of Selected Chromene and Carbamate Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| Pyrano[3,2-c]chromene 4p | Acetylcholinesterase (AChE) | 19.2 rsc.org |
| Pyrano[3,2-c]chromene 4n | Acetylcholinesterase (AChE) | 21.3 rsc.org |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | Acetylcholinesterase (AChE) | 38.98 mdpi.com |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | Butyrylcholinesterase (BChE) | 1.60 mdpi.com |
β-Secretase Inhibition
β-Secretase (BACE1) is a primary therapeutic target for Alzheimer's disease, as it initiates the production of amyloid-β peptides. nih.gov Research into inhibitors for this enzyme is extensive, with various scaffolds being explored. While direct studies on 4H-thieno[3,2-c]chromene-2-carbohydrazide are not prominent in the available literature, research on related heterocyclic systems provides insight. For instance, tricyclic inhibitors have been developed for β-secretase, indicating that fused ring systems can be effective. google.com
One study focused on 1,3-diphenylurea (B7728601) derivatives, which were designed by combining a metal chelator with a β-secretase inhibitor scaffold. nih.gov The most effective compound in this series demonstrated an IC₅₀ value of 27.85 μM. nih.gov Another approach identified a sub-micromolar inhibitor (IC₅₀ = 0.53 μM) through in silico screening of a chemical library. nih.gov These examples show the diversity of structures that can achieve β-secretase inhibition, suggesting that the thieno-chromene scaffold could potentially be adapted for this target.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Activities Modulation
Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the inflammatory pathway. The modulation of these enzymes is a strategy for treating inflammatory disorders. Research on 4-oxo-4H-furo[2,3-h]chromene derivatives, which are structurally analogous to thieno-chromenes, has shown inhibitory activity against COX-2 and lipoxygenases (5-LOX and 15-LOX). nih.gov
In this study, two hydrazone derivatives, 3b and 3e , were found to be moderate inhibitors of both COX-2 and lipoxygenases. nih.gov The presence of a trifluoromethyl group was noted to likely enhance biological activity through interactions with enzyme residues. nih.gov Another derivative, the 4-tolyl-substituted compound 2h , showed significant activity against 15-LOX with an IC₅₀ of 9.2 μM, alongside moderate COX-2 inhibition. nih.gov These findings indicate that the chromene core, when appropriately substituted, can serve as a scaffold for developing dual inhibitors of COX and LOX.
Table 2: COX and LOX Inhibitory Activity of Furo[2,3-h]chromene Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| 4-tolyl-substituted derivative 2h | 15-Lipoxygenase (15-LOX) | 9.2 nih.gov |
Elastase Inhibition
Human Leukocyte Elastase (HLE) is a serine protease involved in the pathology of various inflammatory diseases. A study on novel thieno-1,3-oxazin-4-ones and thieno-1,3-thioxazin-4-ones, which are heterocyclic systems containing a thiophene (B33073) ring, reported inhibitory activity against HLE in the micromolar range. researchgate.net
The most notable compounds from this series were 2-(3-trifluoromethylphenylamino)-4H-thieno[2,3-d] nih.govuq.edu.auoxazin-4-one (3h) and 5,6-dimethyl-2-(4-nitrophenylamino)-4H-thieno[2,3-d] nih.govuq.edu.authioxazin-4-one (3o) . researchgate.net Compound 3h exhibited a Kᵢ value of 4 µM, while compound 3o had a Kᵢ of 14 µM. researchgate.net The study suggests that the thieno-oxazinone core is a viable scaffold for HLE inhibition. researchgate.net
Table 3: Human Leukocyte Elastase (HLE) Inhibitory Activity of Thieno-oxazinone and Thioxazinone Derivatives
| Compound | Kᵢ (µM) |
|---|---|
| 3h | 4 researchgate.net |
| 3o | 14 researchgate.net |
| 3m | 29 researchgate.net |
| 3f | 35 researchgate.net |
| 3e | 37 researchgate.net |
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. Several studies have explored 4H-chromene analogs as tyrosinase inhibitors. uq.edu.aunih.govnih.gov One study on synthetic dihydropyrano[3,2-b]chromenediones found that the compound DHPC04 was the most potent inhibitor, with a Kᵢ value of 4 µM, which is comparable to the standard inhibitor, kojic acid. uq.edu.aunih.gov Kinetic studies revealed that these compounds act as competitive inhibitors. nih.gov
Another investigation into 4H-chromene-3-carbonitrile derivatives identified compound 6f (2-amino-4-(4-((4-cyanobenzyl)oxy)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile) as the most potent inhibitor, with an IC₅₀ value of 35.38 ± 2.12 µM. nih.gov This compound also demonstrated a competitive inhibition mechanism. nih.gov These results highlight the potential of the chromene scaffold in designing effective tyrosinase inhibitors.
Table 4: Tyrosinase Inhibitory Activity of Chromene Derivatives
| Compound | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) |
|---|---|---|---|
| DHPC04 | Competitive | N/A | 4 uq.edu.aunih.gov |
| 6f | Competitive | 35.38 ± 2.12 nih.gov | N/A |
| 6e | N/A | 39.09 ± 0.34 nih.gov | N/A |
HIV-1 Integrase Inhibition
HIV-1 integrase is a crucial enzyme for the replication of the virus, making it an attractive target for antiretroviral therapy. Research into aryl diketoacids has shown them to be promising HIV-1 integrase inhibitors. nih.gov However, studies on compounds with scaffolds more closely related to thieno-chromenes have yielded mixed results.
A series of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives, designed as bioisosteres of diketoacids, were synthesized and evaluated for their anti-HIV integrase activity. nih.gov The study found that these compounds did not exhibit obvious inhibitory activity. nih.gov The authors suggested that while the compounds possessed a suitable scaffold for chelating a single metal ion, they lacked the necessary structure for the two-metal binding mechanism required for potent inhibition. nih.gov Similarly, a series of 2-[7-(fluorobenzyloxy)-4-oxo-4H-chromen-3-yl]-1-hydroxyimidazoles were synthesized as potential HIV-1 integrase inhibitors but also did not show noticeable inhibition. researchgate.net
Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, as its overexpression is linked to numerous cancers. Several studies have explored thiophene-containing heterocyclic systems as EGFR inhibitors.
One study focused on the design and synthesis of 4,5-dihydro-1H-thieno[2',3':2,3]thiepino[4,5-c]pyrazole-3-carboxamide derivatives. semanticscholar.org The most potent compound from this series, 6g , demonstrated an IC₅₀ of 9.68 ± 1.95 µmol·L⁻¹ against the A549 human lung cancer cell line, which has high EGFR expression. semanticscholar.org Docking studies suggested that this compound binds to the EGFR active site in a manner similar to the known inhibitor gefitinib (B1684475), forming a key hydrogen bond with the MET769 residue. semanticscholar.org
Another research effort developed a series of thieno[2,3-d] nih.govuq.edu.aunih.govtriazine and acetamide (B32628) derivatives as dual EGFR/HER2 inhibitors. mdpi.com These compounds displayed potent activity against the H1299 lung cancer cell line, with IC₅₀ values ranging from 12 to 54 nM, which was superior to gefitinib in this specific assay. mdpi.com These findings underscore the potential of thieno-fused heterocyclic systems as scaffolds for potent EGFR inhibitors.
Table 5: EGFR Inhibitory Activity of Thieno-fused Heterocyclic Derivatives
| Compound Series/Name | Cell Line | IC₅₀ |
|---|---|---|
| Thieno[2,3-d] nih.govuq.edu.aunih.govtriazine and acetamide derivatives | H1299 Lung Cancer | 12 - 54 nM mdpi.com |
| Compound 6g | A549 Lung Cancer | 9.68 ± 1.95 µM semanticscholar.org |
Anti-inflammatory Mechanisms
Derivatives of the 4H-thieno[3,2-c]chromene scaffold have demonstrated notable anti-inflammatory properties through the modulation of key signaling pathways involved in the inflammatory response. Research has specifically highlighted the role of these compounds in inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a critical signaling cascade for numerous cytokines and growth factors. nih.govresearchgate.net
In vitro studies on 4-oxo-4H-thieno[3,2-c]chromene derivatives have shown their ability to inhibit the phosphorylation of STAT1 (pSTAT1) and STAT5 (pSTAT5), which are key mediators of inflammatory signaling. nih.govbg.ac.rsresearchgate.net The inhibition of the JAK/STAT pathway by these compounds effectively downregulates the inflammatory cascade initiated by various cytokines. nih.govresearchgate.net
One of the most effective compounds identified in these studies was Ethyl 7-hydroxy-4-oxo-4H-thieno[3,2-c]chromene-2-carboxylate, which exhibited significant inhibition of pSTAT5 in a granulocyte-macrophage colony-stimulating factor (GM-CSF)-triggered peripheral blood mononuclear cell (PBMC) assay, with a half-maximal inhibitory concentration (IC50) value of 5.0 µM. nih.govbg.ac.rs This demonstrates the potential of the thieno[3,2-c]chromene core in developing potent anti-inflammatory agents.
Table 1: Anti-inflammatory Activity of 4-oxo-4H-thieno[3,2-c]chromene Derivatives
| Compound | Target | Assay | Activity (IC₅₀) |
|---|---|---|---|
| Ethyl 7-hydroxy-4-oxo-4H-thieno[3,2-c]chromene-2-carboxylate | pSTAT5 | GM-CSF-triggered PBMC | 5.0 µM nih.govbg.ac.rs |
| 4-oxo-4H-thieno[3,2-c]chromene derivatives | pSTAT1, pSTAT5 | In vitro | Inhibition observed nih.govresearchgate.net |
Antiulcer Activity in Preclinical Models
Preclinical investigations have revealed the potential of 4H-thieno[3,2-c]chromene derivatives as antiulcer agents. A notable finding is the high antiulcer activity demonstrated by 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde. researchgate.net This activity was discovered during studies on the chemical transformations of 4H-thieno[3,2-c]chromene-2-carbaldehyde, where oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) in methanol (B129727) yielded the potent antiulcer compound. researchgate.netresearchgate.net
While the specific preclinical models used to establish this high antiulcer activity are not extensively detailed in the available literature, the finding underscores the gastroprotective potential of this heterocyclic system. The transformation of the formyl group in the parent compound into various other functional groups, including amides and esters, has been explored, suggesting a pathway for the synthesis of derivatives like this compound for further antiulcer evaluation. researchgate.net
Other Reported Pharmacological Activities and Their Mechanistic Basis
The therapeutic potential of the 4H-thieno[3,2-c]chromene scaffold extends beyond anti-inflammatory and antiulcer activities, with various derivatives exhibiting a range of other pharmacological effects.
Antiallergic Activity: A fascinating application of the 4H-thieno[3,2-c]chromene moiety has been demonstrated in the development of Siglec (sialic acid-binding immunoglobulin-like lectin) ligands. Specifically, a 9-N-(4H-thieno[3,2-c]chromene-2-carbonyl) group attached to a sialic acid scaffold significantly enhanced binding affinity to Siglec-1. nih.gov Siglecs are crucial regulators of the immune system, and their modulation can impact allergic inflammation. This finding suggests a potential mechanism for the antiallergic effects of these compounds through targeted interaction with immune cell receptors. nih.govresearchgate.net
Analgesic and Antiparkinsonian Activity: Several studies have pointed to the analgesic and antiparkinsonian potential of 4H-thieno[3,2-c]chromene derivatives. researchgate.netscispace.com While the precise mechanisms are still under investigation, the structural similarity of these compounds to known neuroactive agents suggests possible interactions with central nervous system targets. google.comgoogle.com Patents have been filed for multicyclic compounds based on the thieno[3,2-c]chromene framework for the treatment of neurological disorders. google.comgoogle.com
Mucolytic Activity: Some derivatives of 4H-thieno[3,2-c]chromene have been reported to possess mucoregulatory properties. researchgate.net This suggests potential applications in respiratory conditions characterized by excessive mucus production, although the mechanistic basis for this activity requires further elucidation.
Anti-diabetes and Anti-hyperlipidemia: The broader class of chromene derivatives has been evaluated for its potential in managing metabolic disorders. Studies have shown that certain chromenes exhibit significant α-glucosidase inhibitory activity, which is a key mechanism for controlling postprandial hyperglycemia in diabetes. researchgate.net Some coumarin (B35378) derivatives, which share a structural relationship with thienochromenes, have also been reported to have hypolipidemic properties. researchgate.net While direct evidence for this compound is limited, these findings suggest a promising avenue for future research.
Table 2: Other Reported Pharmacological Activities of 4H-thieno[3,2-c]chromene Derivatives
| Activity | Derivative/Scaffold | Mechanistic Insight/Finding |
|---|---|---|
| Antiallergic | 9-N-(4H-thieno[3,2-c]chromene-2-carbonyl) on sialic acid | Enhanced binding to Siglec-1 nih.gov |
| Analgesic | 4H-thieno[3,2-c]chromene derivatives | Reported activity researchgate.netorcid.org |
| Antiparkinsonian | 4H-thieno[3,2-c]chromene derivatives | Reported activity researchgate.netscispace.com |
| Mucolytic | 4H-thieno[3,2-c]chromene derivatives | Reported mucoregulatory properties researchgate.net |
| Anti-diabetes | Chromene derivatives | α-glucosidase inhibition researchgate.net |
| Anti-hyperlipidemia | Coumarin derivatives | Reported hypolipidemic properties researchgate.net |
Investigation of Multi-Target-Directed Ligand Potential
The diverse pharmacological profile of 4H-thieno[3,2-c]chromene derivatives suggests their potential as multi-target-directed ligands (MTDLs), a therapeutic strategy that involves a single molecule acting on multiple biological targets to achieve a more effective and holistic treatment outcome.
The demonstrated inhibition of the JAK/STAT pathway for anti-inflammatory effects, coupled with the potential for α-glucosidase inhibition in diabetes management, points towards a polypharmacological profile. nih.govresearchgate.net Furthermore, the discovery of 4H-thieno[3,2-c]chromene-based compounds as inhibitors of Notum Pectinacetylesterase, an enzyme involved in Wnt signaling, adds another dimension to their multi-target potential. researchgate.netumich.edu The Wnt signaling pathway is implicated in various diseases, including cancer and osteoporosis.
The ability of these compounds to interact with a range of targets, from inflammatory cytokines and enzymes to immune cell receptors, underscores their promise in the development of novel therapeutics for complex diseases with multifactorial etiologies. nih.govnih.govresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-oxo-4H-thieno[3,2-c]chromene |
| Ethyl 7-hydroxy-4-oxo-4H-thieno[3,2-c]chromene-2-carboxylate |
| 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde |
| 4H-thieno[3,2-c]chromene-2-carbaldehyde |
| 9-N-(4H-thieno[3,2-c]chromene-2-carbonyl) sialic acid derivative |
| 4H-thieno[3,2-c]chromene-2-carboxylic acid |
Advancements in Drug Discovery: The Structure-Activity Relationship and Lead Optimization of this compound Derivatives
The heterocyclic compound 4H-thieno[3,2-c]chromene serves as a pivotal scaffold in medicinal chemistry, forming the basis for the development of novel therapeutic agents. The carbohydrazide (B1668358) derivative, in particular, has been a subject of interest for its potential biological activities. This article delves into the nuanced world of its structure-activity relationships (SAR) and the strategic optimization efforts aimed at enhancing its therapeutic profile.
Structure Activity Relationship Sar and Lead Optimization Strategies
The exploration of the 4H-thieno[3,2-c]chromene scaffold has led to a deeper understanding of how its structural features correlate with its biological function. This knowledge is crucial for guiding the design of more effective and specific drug candidates. Research has particularly focused on derivatives of this scaffold as potential inhibitors of enzymes like Notum Pectinacetylesterase, which is implicated in conditions such as osteoporosis. nih.gov
The biological activity of derivatives of the 4H-thieno[3,2-c]chromene scaffold is highly sensitive to the nature and position of various substituents. A systematic approach to understanding these effects involves modifying specific positions on the heterocyclic core and evaluating the impact on biological potency.
In studies on related chromene derivatives, the introduction of different functional groups has been shown to modulate activity significantly. For instance, in furochromone derivatives, which share structural similarities, the presence of electron-withdrawing groups like fluorine or chlorine on a phenyl substituent can influence inhibitory effects on enzymes such as cholinesterases. nih.gov Specifically, a 3-fluorophenyl group or a 4-chlorophenyl group on related hydrazone derivatives led to notable inhibitory activity. nih.gov These findings in analogous systems highlight the general principle that substituent choice is a critical determinant of biological outcome.
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the 4H-thieno[3,2-c]chromene scaffold, the core heterocyclic structure itself is the primary pharmacophoric element. nih.govfrontiersin.org This rigid, fused-ring system correctly orients the other functional groups for optimal interaction with the target protein.
Key pharmacophoric features can be identified as:
The Fused Thieno-Chromene System: This large, relatively planar, and electron-rich ring system is fundamental for activity, likely participating in hydrophobic and π-π stacking interactions within the binding site of the target enzyme.
The Hydrazide Moiety (-CONHNH₂): The carbohydrazide (B1668358) group at the 2-position of the thiophene (B33073) ring is a significant feature. It contains hydrogen bond donors (the -NH and -NH₂ groups) and a hydrogen bond acceptor (the carbonyl oxygen). This functionality can form crucial directional interactions that anchor the ligand into its binding pocket. In studies of other heterocyclic hydrazones, this part of the molecule is often vital for activity. nih.gov
The Oxygen and Sulfur Heteroatoms: The oxygen atom within the chromene ring and the sulfur atom in the thiophene ring are important for defining the scaffold's geometry and electronic distribution. They can also act as hydrogen bond acceptors.
Substituent Positions: The chromene ring offers several positions for substitution, allowing for the fine-tuning of properties like solubility, metabolic stability, and target affinity.
The goal of lead optimization is to modify a lead compound to create analogues with improved characteristics, such as higher potency (activity at lower concentrations) and better selectivity (acting on the desired target without affecting others). For the 4H-thieno[3,2-c]chromene scaffold, a key strategy has involved the synthesis of analogues with modifications at the 5-position. nih.gov
Researchers have designed and synthesized three distinct series of analogues based on the identity of the atom at this position, leading to the development of highly potent inhibitors of Notum Pectinacetylesterase. nih.gov The synthesis of such analogues often begins with a suitable precursor, such as Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate, which can then be reacted with hydrazine (B178648) hydrate (B1144303) to form the desired carbohydrazide. sigmaaldrich.com Subsequent modifications can be made to the chromene ring or other parts of the scaffold.
Multi-component reactions are often employed for the efficient synthesis of chromene derivatives, allowing for the rapid creation of a library of analogues for biological screening. frontiersin.orgscispace.com These synthetic strategies enable the exploration of a wide chemical space to identify compounds with optimal activity.
Bioisosteric replacement is a powerful strategy in drug design where a part of the molecule is exchanged for a chemically different group that retains similar physical or chemical properties, leading to improved pharmacokinetics or target binding. A prominent example of this approach on the 4H-thieno[3,2-c]chromene scaffold involves modifications at the 5-position. nih.gov
Table of Analogue Modifications and Outcomes
This table summarizes the outcomes of strategic modifications to the 4H-thieno[3,2-c]chromene scaffold as described in the literature for inhibiting Notum Pectinacetylesterase. nih.gov
| Modification Strategy | Position of Modification | Atoms/Groups Tested | Reported Outcome |
| Scaffold Modification / Bioisosteric Replacement | 5-Position | Carbon | Identification of highly potent inhibitors |
| Scaffold Modification / Bioisosteric Replacement | 5-Position | Oxygen | Identification of highly potent inhibitors |
| Scaffold Modification / Bioisosteric Replacement | 5-Position | Sulfur | Identification of highly potent inhibitors |
Computational Chemistry and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in drug discovery for screening virtual libraries of compounds and elucidating the molecular basis of a ligand's activity.
Binding mode analysis reveals the specific interactions that stabilize the ligand within the protein's active site. For chromene-based compounds, these interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking.
Studies on novel indole-tethered chromene derivatives targeting the tubulin protein (PDB ID: 6JCJ) have shown that the chromene scaffold is a key participant in binding. For instance, a derivative featuring fluorine and methyl substitutions demonstrated a strong interaction profile, forming five hydrogen bonds with amino acid residues such as GLN15, ASN18, GLU77, ARG229, and THR225. nih.gov Similarly, docking studies of chromeno[2,3-b]pyridine derivatives against the Rab23 protein showed that the pyran and pyridine (B92270) moieties interact favorably within the binding site. researchgate.net For other 4H-chromene derivatives designed as anti-cancer agents, molecular docking analysis against anti-apoptotic proteins like Bcl-2 revealed crucial hydrogen bonds and hydrophobic interactions that are believed to contribute to their apoptotic activity. researchgate.net These examples underscore the ability of the chromene core and its substituents to form a network of interactions, anchoring the ligand to its biological target.
Docking programs calculate a score that estimates the binding affinity between a ligand and a protein, typically expressed in kcal/mol. A more negative score suggests a stronger, more favorable interaction. This scoring allows for the ranking of different compounds and the prioritization of those with the highest predicted potency.
Computational studies on various chromene derivatives have reported a range of binding affinities against several therapeutically relevant protein targets. For example, a series of 4H-chromone-tetrahydropyrimidine derivatives showed binding energy scores from -7.8 to -10.16 kcal/mol against the Bcr-Abl oncogene. acs.orgnih.gov In another study, novel quinazoline–chromene hybrids targeting EGFR and VEGFR2 receptors yielded excellent docking scores, with the most active compounds reaching -11.300 kcal/mol and -11.247 kcal/mol, respectively. researchgate.net These values indicate strong predicted binding, often superior to reference inhibitors, highlighting the potential of the chromene scaffold in designing potent inhibitors.
| Compound Class | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Indole-tethered chromene derivative | Tubulin (6JCJ) | -6.4 | nih.gov |
| Chromeno[2,3-b]pyridine derivative | Rab23 | -7.9 | researchgate.net |
| 4H-Chromone-tetrahydropyrimidine derivative | Bcr-Abl Oncogene | -10.16 | nih.gov |
| Dihydropyrano[3,2-c]chromene derivative | Anticancer Target (6i1o) | -10.07 | nih.gov |
| Quinazoline-chromene hybrid | EGFR | -11.30 | researchgate.net |
| Quinazoline-chromene hybrid | VEGFR2 | -11.25 | researchgate.net |
Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions
Molecular dynamics (MD) simulations provide detailed information about the conformational stability and dynamic behavior of a ligand-protein complex over time. nih.govyoutube.com By simulating the movements of atoms and molecules, MD can validate the stability of docking poses and reveal dynamic interactions that are not apparent in static models. rsc.orgnih.govnih.gov
For chromene derivatives, MD simulations have been used to confirm the stability of the ligand within the target's binding pocket. In a study of quinazoline-chromene hybrids targeting EGFR and VEGFR2, MD simulations performed for 100 nanoseconds revealed that the most promising compounds formed stable complexes. researchgate.net Analysis of the Root Mean Square Deviation (RMSD) of the ligand showed minimal fluctuation (around 2 Å), indicating that the ligand does not dissociate from the binding site and maintains a stable conformation. researchgate.net Similarly, MD simulations of indole-tethered chromenes further demonstrated the stability of the ligand-receptor interactions predicted by docking. nih.gov These simulations are critical for confirming that the computationally predicted binding mode is likely to be maintained under physiological conditions.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.govmdpi.comresearchgate.net DFT calculations can determine properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). d-nb.inforesearchgate.netresearchgate.net
For various 4H-chromene derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have provided significant insights. d-nb.infoekb.eg The HOMO-LUMO energy gap is a key parameter used to describe the chemical reactivity and stability of a molecule; a smaller gap suggests higher reactivity. rsc.org MEP analysis identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, which helps in understanding sites susceptible to electrophilic and nucleophilic attack. scirp.org For 2-amino-4H-chromenes, DFT studies have successfully correlated theoretical calculations of vibrational frequencies (FT-IR) and NMR chemical shifts with experimental data, validating the computed electronic properties. d-nb.info Such studies on the 4H-thieno[3,2-c]chromene-2-carbohydrazide core would elucidate its intrinsic electronic characteristics and reactivity profile.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors (physicochemical, topological, or electronic properties) that influence activity, QSAR models can predict the potency of new, untested compounds.
While a specific QSAR model for this compound has not been reported, foundational Structure-Activity Relationship (SAR) studies on the 4H-thieno[3,2-c]chromene scaffold exist. Researchers have developed SAR on inhibitors of Notum Pectinacetylesterase by modifying the 5-position of the thienochromene core, identifying highly potent compounds in the process. nih.gov Furthermore, a 3D-QSAR study on cyclohexane-1,3-dione derivatives, which can cyclize to form chromene-like structures, successfully modeled their inhibitory activity against the c-Met kinase. acs.org This study identified that steric and electrostatic fields were the most significant contributors to the biological activity, providing a predictive model to guide the design of more potent inhibitors. acs.org A similar QSAR approach would be highly valuable for optimizing the carbohydrazide (B1668358) series.
In Silico Prediction of Absorption, Distribution, Metabolism (excluding excretion) properties (ADME) for Compound Prioritization
In silico ADME prediction is a critical step in modern drug discovery, used to assess the pharmacokinetic profile of a compound before its synthesis. mdpi.combenthamscience.com These computational models predict properties like intestinal absorption, blood-brain barrier (BBB) penetration, interaction with metabolic enzymes (like Cytochrome P450s), and adherence to drug-likeness rules such as Lipinski's Rule of Five. eijppr.com
| Compound Class | Lipinski's Rule of Five Violations | Human Intestinal Absorption | Caco-2 Permeability | P-gp Substrate | CYP3A4 Inhibitor | Reference |
|---|---|---|---|---|---|---|
| Chromeno[2,3-b]pyridine derivatives | 0 | Good | Good | No | Yes | researchgate.net |
| N-methyl-3-nitro-4H-chromen-2-amines | 0 | High | High | No | No | researchgate.net |
| Quinazoline-chromene hybrids | 0 | High | High | No | Yes | researchgate.net |
| 3-acetyl-4H-chromene derivatives | Not specified | Good | Good | Not specified | Not specified | researchgate.net |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4H-thieno[3,2-c]chromene-2-carbohydrazide?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. A common approach involves the Vilsmeier–Haack reaction of 4-chloro-2H-benzopyran-3-carboxaldehyde with thioglycolate or dithiane derivatives under reflux conditions (e.g., POCl₃/DMF at 60°C). Subsequent hydrazide formation is achieved by treating intermediates with hydrazine hydrate in ethanol or benzene, followed by recrystallization . For example, details cyclization with thioglycolate (yield: 85–90%) and highlights the role of base (e.g., K₂CO₃) in facilitating ring closure.
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR , IR , and mass spectrometry . Key spectral markers include:
- IR : N–H stretching (~3200–3300 cm⁻¹) and C=O absorption (~1650 cm⁻¹) for the carbohydrazide moiety.
- ¹H NMR : Distinct peaks for the thiophene-protons (δ 6.8–7.5 ppm) and chromene ring protons (δ 4.5–5.5 ppm).
- MS : Molecular ion peaks matching the molecular formula (C₁₂H₉N₂O₂SCl) .
Q. What purification techniques are recommended for this compound?
- Methodological Answer : Recrystallization using ethanol or methanol is standard for removing unreacted hydrazine or byproducts. Silica gel column chromatography (eluent: n-hexane/ethyl acetate, 8:2) is employed for derivatives with low solubility . emphasizes acetic acid as a catalyst in Schiff base formation, requiring post-reaction neutralization before purification.
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when using different cyclizing agents (e.g., thioglycolate vs. dithiane)?
- Methodological Answer : Discrepancies arise from steric and electronic effects of cyclizing agents. For instance:
- Thioglycolate (SHCH₂COOR) provides higher yields (90%) due to its nucleophilic sulfur atom facilitating ring closure .
- Dithiane derivatives may require longer reaction times or elevated temperatures to achieve comparable yields. Optimization should include kinetic studies (TLC monitoring) and solvent screening (e.g., acetone vs. ethanol) .
Q. What strategies improve regioselectivity in functionalizing the thiophene ring of this compound?
- Methodological Answer : Regioselective modifications (e.g., halogenation, alkylation) are guided by DFT calculations to predict electron-density distribution. Electrophilic substitution at the C3 position of the thiophene ring is favored due to its higher electron density. Experimental validation involves directing groups (e.g., –NO₂) or Lewis acid catalysts (e.g., FeCl₃) .
Q. How should researchers design experiments to evaluate the antimicrobial activity of derivatives?
- Methodological Answer :
Structural Modifications : Introduce substituents at the 4-position of the chromene ring (e.g., pyrazole or aryl groups) to enhance bioactivity .
Assay Design : Use agar dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC values.
Data Analysis : Correlate substituent electronic properties (Hammett constants) with activity trends .
Q. Why do spectral data for this compound derivatives sometimes conflict with computational predictions?
- Methodological Answer : Discrepancies often stem from solvent effects or tautomerism . For example:
- Solvent Polarity : Polar solvents (DMSO-d₆) stabilize zwitterionic forms, altering NMR chemical shifts.
- Tautomeric Equilibria : The carbohydrazide moiety can exist as hydrazone or azo forms, requiring 2D NMR (e.g., NOESY) for resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
